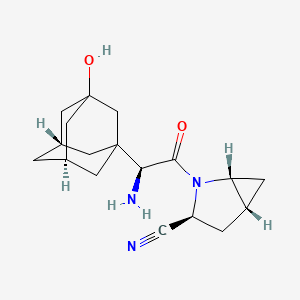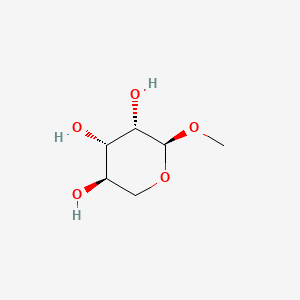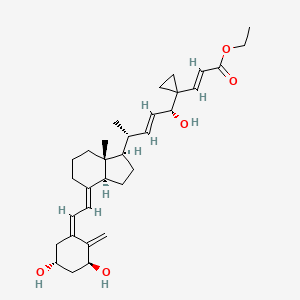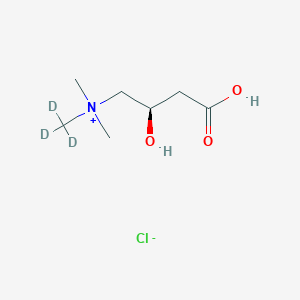![molecular formula C₁₀H₁₁D₅N₂O₄S₃ B1141363 (4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide CAS No. 1227097-70-2](/img/structure/B1141363.png)
(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₁D₅N₂O₄S₃ and its molecular weight is 329.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ocular Hypotensive Effects : Dorzolamide is effective in reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It functions as a carbonic anhydrase inhibitor, decreasing aqueous humor formation in the eye (Martens-Lobenhoffer & Banditt, 2002).
Topical Application and Safety : As a topical carbonic anhydrase inhibitor, dorzolamide is favored for its minimal systemic side effects compared to oral carbonic anhydrase inhibitors. It is well-tolerated and can be used as a first-line therapy or in combination with other ocular hypotensive medications (Talluto, Wyse, & Krupin, 1997).
Pharmacokinetics and Pharmacodynamics : The pharmacokinetic properties of dorzolamide indicate its efficacy in eye tissues and the systemic circulation, with metabolism to N-de-ethyldorzolamide and elimination primarily via the renal route (Balfour & Wilde, 1997).
Effects on Ocular Blood Flow : Studies have examined dorzolamide's effects on ocular blood flow, finding no significant changes in retrobulbar flow velocities or retinal parameters, indicating a lack of measurable vascular effects from topical dorzolamide treatment in glaucoma patients (Bergstrand, Heijl, & Harris, 2002).
Mucoadhesive Topical Nanoformulations : Research into mucoadhesive nanoformulations of Dorzolamide HCl shows potential for reducing side effects and enhancing efficacy in ocular hypertension treatment. These formulations demonstrate sustained drug release and improved transcorneal permeation (Manchanda & Sahoo, 2018).
Binding to Human Erythrocytes : Dorzolamide and its N-deethylated metabolite show a significant uptake and binding to human erythrocytes, indicating the presence of binding sites for dorzolamide in human cells, which may have implications for its systemic effects (Hasegawa, Hara, & Hata, 1994).
Impact on Corneal Thickness and Sensibility : Investigations into dorzolamide's influence on corneal physiology reveal that it does not induce significant changes in corneal thickness, endothelial cell count, or corneal sensibility, indicating its safety in terms of corneal health (Kaminski et al., 1998).
Safety and Hazards
Dorzolamide-d5 should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields and protective gloves should be used .
Direcciones Futuras
The key clinical attributes of preserved dorzolamide/timolol fixed combination (DTFC) and the emerging potential of preservative-free (PF) DTFC are being reviewed with published evidence and clinical experience . The indications and role of DTFC in current glaucoma management are critically discussed .
Mecanismo De Acción
Target of Action
Dorzolamide-d5, also known as NCGC00179244-01, primarily targets carbonic anhydrase (CA) . Carbonic anhydrase is an enzyme found in the ciliary process of the eye, and it plays a crucial role in regulating ion balance and fluid pressure .
Mode of Action
Dorzolamide-d5 acts as a topical carbonic anhydrase inhibitor . It works by blocking the carbonic anhydrase enzyme in the ciliary process, which in turn affects the regulation of ion balance and fluid pressure in the eyes . This inhibition leads to a reduction in the production of aqueous humor, thereby reducing intraocular pressure .
Biochemical Pathways
The primary biochemical pathway affected by Dorzolamide-d5 is the regulation of aqueous humor production . By inhibiting carbonic anhydrase, Dorzolamide-d5 reduces the secretion of hydrogen ions at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water . This ultimately results in decreased production of aqueous humor and reduced intraocular pressure .
Pharmacokinetics
After absorption via the cornea and stroma, Dorzolamide-d5 inhibits carbonic anhydrase in the ciliary process . In the systemic circulation, Dorzolamide-d5 is bound mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-desethyl metabolite, which is also stored in red blood cells . The very slow elimination (half-life >4 months) of both substances takes place via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .
Result of Action
The primary molecular and cellular effect of Dorzolamide-d5’s action is the reduction of intraocular pressure . By inhibiting the carbonic anhydrase enzyme, Dorzolamide-d5 decreases the production of aqueous humor, leading to a reduction in intraocular pressure . This makes it an effective treatment for conditions like ocular hypertension and open-angle glaucoma .
Action Environment
The action, efficacy, and stability of Dorzolamide-d5 can be influenced by various environmental factors. For instance, it has been found that Dorzolamide-d5 is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Therefore, Dorzolamide-d5 is often marketed as an aqueous pH 5.6 eye drop . Increasing the ph of the eye drops to physiological ph can significantly reduce local irritation
Análisis Bioquímico
Biochemical Properties
Dorzolamide-d5 interacts with carbonic anhydrase, a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions . In the ocular ciliary processes, the local production of bicarbonate by carbonic anhydrases promotes sodium and fluid transport .
Cellular Effects
Dorzolamide-d5 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This leads to a reduction in the production of aqueous humor, thereby lowering intraocular pressure .
Molecular Mechanism
The molecular mechanism of action of Dorzolamide-d5 involves its binding to carbonic anhydrase, inhibiting its activity . This inhibition blocks the conversion of carbonic acid into bicarbonate, releasing a proton into solution . The proton is then exchanged for sodium ions, which facilitates the production of aqueous humor .
Temporal Effects in Laboratory Settings
In laboratory settings, Dorzolamide-d5 has been observed to have temporal effects. It has been shown to lower intraocular pressure by about 20% . The effects begin within three hours and last for at least eight hours .
Dosage Effects in Animal Models
In animal models, the effects of Dorzolamide-d5 vary with different dosages. For instance, in a study involving the DBA/2J mouse model of glaucoma, Dorzolamide-d5 was found to decrease intraocular pressure and increase retinal and choroidal blood flow .
Metabolic Pathways
In the systemic circulation, Dorzolamide-d5 is slowly metabolized to N-desethyldorzolamide, which has a less potent pharmacological activity on carbonic anhydrase-II and some inhibitory effect on carbonic anhydrase-I . The very slow elimination of both substances takes place via the renal route .
Transport and Distribution
Dorzolamide-d5 is absorbed via the cornea and stroma after topical ophthalmic application . In the systemic circulation, it is bound mainly to carbonic anhydrase in red blood cells .
Subcellular Localization
The subcellular localization of Dorzolamide-d5 is primarily in the ciliary processes of the eye, where it inhibits carbonic anhydrase to regulate ion balance and fluid pressure .
Propiedades
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8-10,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-,9?,10?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTTVZPWMKGBNU-FXQVNJNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2C1=CC(S2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)


![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)



![(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1141296.png)


![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B1141301.png)

